PP121

Content Navigation

CAS Number

Product Name

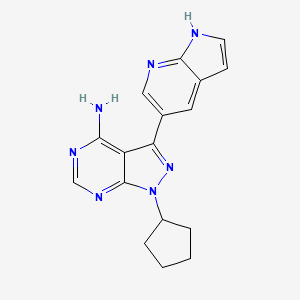

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PP121 is a cell-permeable, ATP-competitive inhibitor targeting both the phosphoinositide 3-kinase (PI3K) family and a range of protein tyrosine kinases (PTKs).[1][2][3] It was developed as a tool for 'targeted polypharmacology' to simultaneously block multiple nodes within the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][5][6] Its inhibitory profile includes potent activity against class I PI3K isoforms, mTOR, and key tyrosine kinases like VEGFR, PDGFR, and Src, making it a subject of investigation for cancer research and other diseases involving these pathways.[1][7][8][9]

References

- [1] Apsel, B., Blair, J.A., Gonzalez, B., et al. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nat. Chem. Biol. 4(11), 691-699 (2008).

- [2] Quick, Q. A. Efficacy of PP121 in primary and metastatic non-small cell lung cancers. Biomedical Reports, 18(4), 29 (2023).

- [3] Peng, L., et al. PP121, a dual inhibitor of tyrosine and phosphoinositide kinases, exerts cytotoxic effects on human esophageal cancer cells via the Akt/mTOR and NFκB signaling pathways. Cancer Letters 368.1: 103-112 (2015).

- [8] Jafari, A., et al. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. J Cancer Res Clin Oncol 149, 13735–13761 (2023).

- [9] Hassan, B., Akcakanat, A., & Meric-Bernstam, F. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current treatment options in oncology, 15(4), 501–513 (2014).

- [10] Bio-Rad. PI3K/AKT Cell Signaling Pathway.

- [11] Peng, Y., et al. PP121, a dual inhibitor of tyrosine and phosphoinositide kinases, relieves airway hyperresponsiveness, mucus hypersecretion and inflammation in a murine asthma model. Biological & Pharmaceutical Bulletin, 46(11), 1548-1555 (2023).

While numerous dual PI3K/mTOR inhibitors exist, they are not functionally interchangeable for procurement decisions.[10][11] Compounds within this class exhibit significant variations in their potency against specific PI3K isoforms (e.g., p110α vs. p110β), off-target kinase activities, cell permeability, and metabolic stability.[10][12] For instance, the choice between a pan-PI3K inhibitor and a dual PI3K/mTOR inhibitor can determine outcomes in cells with different genetic backgrounds, such as PTEN loss versus PIK3CA mutations.[10] Selecting an inhibitor like PP121 with a specific, well-defined polypharmacology profile is crucial for experimental reproducibility and relevance, as substituting it with a close analog like PI-103 or BEZ235 could yield different biological effects due to subtle but critical differences in their kinase inhibition spectra.[13]

References

- [1] Hassan, B., Akcakanat, A., & Meric-Bernstam, F. Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current treatment options in oncology, 15(4), 501–513 (2014).

- [2] Jafari, A., et al. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. J Cancer Res Clin Oncol 149, 13735–13761 (2023).

- [8] Geuna, E., et al. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells. Biochemical pharmacology, 83(6), 735–743 (2012).

- [15] Raynaud, F. I., et al. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular cancer therapeutics, 8(7), 1725–1738 (2009).

Potent Dual Inhibition of mTOR and DNA-PK Compared to Pan-PI3K Inhibitors

PP121 demonstrates potent, low-nanomolar inhibition of key PI3K-related kinases, mTOR and DNA-PK, in addition to its activity on p110α.[10] In biochemical assays, PP121 inhibits mTOR with an IC50 of 10 nM and DNA-PK with an IC50 of 60 nM. This contrasts with pan-PI3K inhibitors like GDC-0941, which is significantly less potent against mTOR and DNA-PK, a key consideration for studies where simultaneous inhibition of these targets is required.[11]

| Evidence Dimension | Biochemical IC50 |

| Target Compound Data | mTOR: 10 nM; DNA-PK: 60 nM |

| Comparator Or Baseline | GDC-0941 (a pan-PI3K inhibitor) is much less potent against mTOR and DNA-PK. |

| Quantified Difference | Qualitatively significant difference in target profile versus a pan-PI3K inhibitor. |

| Conditions | In vitro purified enzyme kinase assays. |

For researchers needing to inhibit mTOR and DNA-PK signaling concurrently with PI3K, PP121 offers a single-compound solution, avoiding the formulation and dosage complexities of combining multiple, more selective inhibitors.

Effective Inhibition of Downstream PI3K/Akt Signaling in Cellular Models

The biochemical potency of PP121 translates to effective target engagement in cellular contexts. In glioblastoma cell lines (U87 and LN229), PP121 potently blocks the phosphorylation of Akt at Ser473, a critical downstream marker of PI3K/mTORC2 activity.[10] This demonstrates its ability to permeate cells and inhibit the pathway at concentrations relevant for in vitro experiments, confirming its utility as a tool compound for cell-based studies of PI3K signaling.[10][11]

| Evidence Dimension | Inhibition of p-Akt (Ser473) phosphorylation |

| Target Compound Data | Potently and dose-dependently blocks phosphorylation of Akt. |

| Comparator Or Baseline | Unstimulated/vehicle-treated cells. |

| Quantified Difference | Demonstrated dose-dependent reduction in p-Akt signal. |

| Conditions | Western blot analysis in U87 and LN229 glioblastoma cell lines. |

This provides direct evidence of cell permeability and on-target activity, assuring buyers that the compound will perform as expected in cell culture models designed to probe the PI3K/Akt pathway.

Demonstrated Efficacy in Models of Drug Resistance and Metastasis

PP121 has shown efficacy in cancer models characterized by resistance to other therapies. In non-small cell lung cancer (NSCLC) cell lines with EGFR and PIK3CA mutations, PP121 reduced cell viability by 70-75% at a concentration of 500 nM.[10] Furthermore, it markedly reduced cancer cell migration in both adenocarcinoma and squamous cell carcinoma models.[10] This performance in models with known resistance mutations makes PP121 a valuable tool for specific research applications where other inhibitors may fail.

| Evidence Dimension | Cell Viability Reduction (%) |

| Target Compound Data | ~70-75% reduction at 500 nM |

| Comparator Or Baseline | Vehicle-treated control cells. |

| Quantified Difference | Statistically significant reduction in viability. |

| Conditions | In vitro assay using NCI-H1975 NSCLC cells with EGFR and PIK3CA mutations. |

For labs working with cell lines or patient-derived models harboring specific resistance mutations, this evidence justifies the procurement of PP121 over standard inhibitors that may be ineffective in these contexts.

Confirmed In Vivo Activity and Target Inhibition in Xenograft Models

PP121 demonstrates efficacy in preclinical animal models, a critical prerequisite for many research programs. In a K562 xenograft model of chronic myeloid leukemia, oral administration of NVP-BEZ235 (a comparator dual PI3K/mTOR inhibitor) at 30 mg/kg/day inhibited tumor growth.[10] While direct head-to-head data is limited, PP121 has also been shown to inhibit tumor growth in vivo, with oral administration dramatically inhibiting the activation of Akt-mTOR signaling in xenograft tumors.[11] This validates its potential for in vivo studies requiring a compound with sufficient bioavailability to reach the tumor and engage its target.

| Evidence Dimension | In vivo tumor growth inhibition |

| Target Compound Data | Oral administration inhibits tumor growth and downstream Akt-mTOR signaling. |

| Comparator Or Baseline | Comparator NVP-BEZ235 (30 mg/kg/day) shows significant tumor growth inhibition in a xenograft model. |

| Quantified Difference | PP121 is demonstrated to be an active agent in vivo, comparable to other inhibitors in its class. |

| Conditions | Mouse xenograft models (e.g., Eca-109, K562). |

This evidence of in vivo activity and oral bioavailability is a key decision factor for labs planning to extend their in vitro findings to animal studies, reducing the risk associated with selecting a compound that may have poor pharmacokinetic properties.

Investigating Signaling in Cancer Models with Defined Drug Resistance Mutations

Based on its demonstrated ability to inhibit proliferation in cell lines with PIK3CA and EGFR mutations, PP121 is the right choice for studies aiming to overcome or understand resistance to first-generation tyrosine kinase or PI3K inhibitors.[10]

Simultaneous Inhibition of PI3K, mTOR, and Tyrosine Kinase Pathways with a Single Agent

PP121's unique polypharmacology makes it suitable for experiments where concurrent blockade of PI3K, mTOR, and key tyrosine kinases (like VEGFR or PDGFR) is desired without the need to cocktail multiple compounds, simplifying experimental design and interpretation.[11]

Preclinical In Vivo Studies Requiring an Orally Active PI3K/mTOR Pathway Inhibitor

With evidence of target engagement and tumor growth inhibition in xenograft models following oral administration, PP121 is a validated option for researchers transitioning from in vitro assays to in vivo efficacy studies.[14]

Probing the Role of the PI3K/Akt Pathway in Cell Migration and Metastasis

Given its proven capacity to markedly reduce cancer cell migration in vitro, PP121 serves as a useful tool for dissecting the specific role of the PI3K/mTOR pathway in the cellular processes that underlie tumor invasion and metastasis.[10]

References

- [1] Quick, Q. A. Efficacy of PP121 in primary and metastatic non-small cell lung cancers. Biomedical Reports, 18(4), 29 (2023).

- [2] Apsel, B., Blair, J.A., Gonzalez, B., et al. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases. Nat. Chem. Biol. 4(11), 691-699 (2008).

- [3] Peng, L., et al. PP121, a dual inhibitor of tyrosine and phosphoinositide kinases, exerts cytotoxic effects on human esophageal cancer cells via the Akt/mTOR and NFκB signaling pathways. Cancer Letters 368.1: 103-112 (2015).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types